molecular formula C4H6O5Sn2 B14613350 1,3-Bis(acetyloxy)distannoxane CAS No. 57356-15-7

1,3-Bis(acetyloxy)distannoxane

Cat. No.: B14613350
CAS No.: 57356-15-7
M. Wt: 371.51 g/mol
InChI Key: PANPIBWHNXJHND-UHFFFAOYSA-L
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Description

1,3-Bis(acetyloxy)distannoxane, also known as 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, is a chemical compound with the molecular formula C20H42O5Sn2 and a molecular weight of 599.97 g/mol . This organotin compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two butyl groups and an acetoxy group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

1,3-Bis(acetyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The synthetic route can be summarized as follows:

[ \text{(C_4H_9)_2SnO + (CH_3CO)_2O} \rightarrow \text{(C_4H_9)_2Sn(OCOCH_3)}_2O ]

In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to enhance the solubility of the reactants and facilitate the separation of the product.

Chemical Reactions Analysis

1,3-Bis(acetyloxy)distannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(acetyloxy)distannoxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(acetyloxy)distannoxane involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with electron-rich species, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

1,3-Bis(acetyloxy)distannoxane can be compared with other organotin compounds, such as:

    Dibutyltin diacetate: Similar in structure but lacks the oxygen bridge between the tin atoms.

    Dibutyltin oxide: A precursor in the synthesis of this compound.

    Dibutyltin dilaurate: Used as a catalyst in polyurethane production.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds .

Properties

CAS No.

57356-15-7

Molecular Formula

C4H6O5Sn2

Molecular Weight

371.51 g/mol

IUPAC Name

acetyloxy-(acetyloxy-λ2-stannanyl)oxytin

InChI

InChI=1S/2C2H4O2.O.2Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;;/q;;;2*+1/p-2

InChI Key

PANPIBWHNXJHND-UHFFFAOYSA-L

Canonical SMILES

CC(=O)O[Sn]O[Sn]OC(=O)C

Origin of Product

United States

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